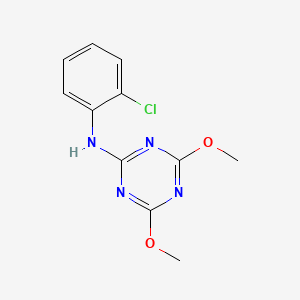![molecular formula C14H20N2O B13742675 N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine](/img/structure/B13742675.png)
N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine is a compound belonging to the class of organic compounds known as tryptamines and derivatives. These compounds are characterized by an indole ring substituted at the 3-position by an ethanamine group. The compound is known for its potential biological activities and is of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine typically involves the reaction of 5-methoxyindole with ethylamine in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in a solvent such as methanol or ethanol. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases and disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors in the body, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the target receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine include:
- 5-methoxy-N,N-dimethyltryptamine
- 5-methoxy-N,N-diisopropyltryptamine
- 5-methoxytryptamine
- Melatonin
Uniqueness
This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C14H20N2O |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C14H20N2O/c1-4-16(5-2)10-11-9-15-14-7-6-12(17-3)8-13(11)14/h6-9,15H,4-5,10H2,1-3H3 |
Clé InChI |
UWLMCOZNTRLVLD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=CNC2=C1C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





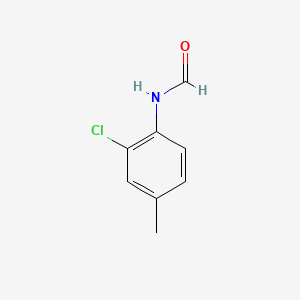
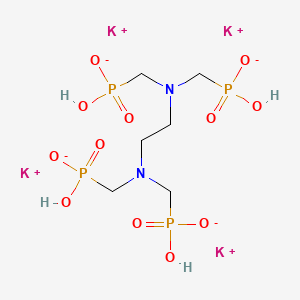
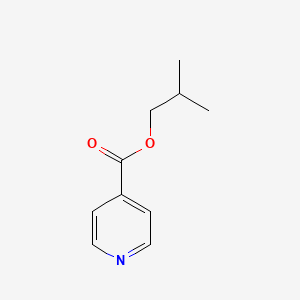
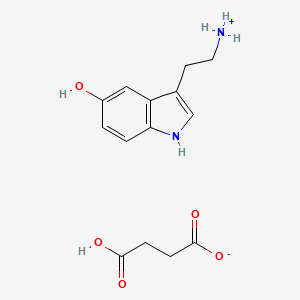





![Butanamide, 2,2'-[(2,2'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo-](/img/structure/B13742661.png)
